molecular formula C9H16O6 B14264417 Acetic acid;2-ethynylpropane-1,3-diol CAS No. 136155-05-0

Acetic acid;2-ethynylpropane-1,3-diol

Cat. No.: B14264417
CAS No.: 136155-05-0
M. Wt: 220.22 g/mol
InChI Key: ULTACXUHQZAWDA-UHFFFAOYSA-N
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Description

Acetic acid;2-ethynylpropane-1,3-diol is a chemical compound with the molecular formula C₅H₆O₃ It is a diol, meaning it contains two hydroxyl groups (-OH), and it also has an ethynyl group (-C≡CH) attached to the propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;2-ethynylpropane-1,3-diol can be achieved through several methods. One common approach involves the reaction of propargyl alcohol with formaldehyde in the presence of a base to form 2-ethynylpropane-1,3-diol. This intermediate can then be acetylated using acetic anhydride to yield the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process may include the use of catalysts to enhance the reaction rate and yield. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;2-ethynylpropane-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form alkanes or alkenes.

    Substitution: The hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products Formed

    Oxidation: The major products include aldehydes, ketones, and carboxylic acids.

    Reduction: The major products are alkanes and alkenes.

    Substitution: The major products depend on the substituent introduced, such as alkyl halides.

Scientific Research Applications

Acetic acid;2-ethynylpropane-1,3-diol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving diols.

    Industry: The compound is used in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of acetic acid;2-ethynylpropane-1,3-diol involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors. The ethynyl group can undergo addition reactions, making the compound reactive and versatile in chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

    Ethylene glycol: A simple diol with two hydroxyl groups.

    Propylene glycol: Another diol with a similar structure but without the ethynyl group.

    Butane-1,4-diol: A diol with a longer carbon chain.

Uniqueness

Acetic acid;2-ethynylpropane-1,3-diol is unique due to the presence of both hydroxyl and ethynyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

136155-05-0

Molecular Formula

C9H16O6

Molecular Weight

220.22 g/mol

IUPAC Name

acetic acid;2-ethynylpropane-1,3-diol

InChI

InChI=1S/C5H8O2.2C2H4O2/c1-2-5(3-6)4-7;2*1-2(3)4/h1,5-7H,3-4H2;2*1H3,(H,3,4)

InChI Key

ULTACXUHQZAWDA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(=O)O.C#CC(CO)CO

Origin of Product

United States

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